4-hydroxy-N-propylbenzamide
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Overview
Description
4-Hydroxy-N-propylbenzamide is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the para position of the benzene ring and a propyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-N-propylbenzamide can be synthesized through a reaction between 4-hydroxybenzoic acid and n-propylamine. The general procedure involves dissolving 4-hydroxybenzoic acid in acetone at room temperature, followed by the addition of n-propylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI). The reaction mixture is then stirred for 12 hours at 70°C. After the reaction is complete, the mixture is concentrated under reduced pressure, and the product is extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. Industrial production would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-oxo-N-propylbenzamide.
Reduction: 4-hydroxy-N-propylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the amide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzamide: Lacks the propyl group, making it less hydrophobic.
N-Propylbenzamide: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
4-Hydroxy-N-methylbenzamide: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
4-Hydroxy-N-propylbenzamide is unique due to the combination of the hydroxyl and propyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-hydroxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-11-10(13)8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHAXXVIYAVXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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